molecular formula C9H17NO3 B10778523 (R)-8-Amino-7-oxononanoic acid CAS No. 682799-69-5

(R)-8-Amino-7-oxononanoic acid

Cat. No.: B10778523
CAS No.: 682799-69-5
M. Wt: 187.24 g/mol
InChI Key: GUAHPAJOXVYFON-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-8-Amino-7-oxononanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a keto group (=O) on a nonanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Amino-7-oxononanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a nonanoic acid derivative.

    Oxidation: The keto group is introduced through selective oxidation of the corresponding alcohol or by using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of ®-8-Amino-7-oxononanoic acid may involve:

    Fermentation: Utilizing microbial fermentation processes to produce the compound from renewable resources.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-8-Amino-7-oxononanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives with modified functional groups.

Scientific Research Applications

®-8-Amino-7-oxononanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-8-Amino-7-oxononanoic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.

    Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.

    Signal Transduction: May affect cellular signaling pathways by modulating the activity of key proteins.

Comparison with Similar Compounds

    8-Amino-7-oxooctanoic acid: Similar structure but with a shorter carbon chain.

    8-Amino-7-oxodecanoic acid: Similar structure but with a longer carbon chain.

    8-Amino-7-oxoundecanoic acid: Similar structure but with an even longer carbon chain.

Uniqueness: ®-8-Amino-7-oxononanoic acid is unique due to its specific carbon chain length and the presence of both amino and keto functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

682799-69-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(8R)-8-amino-7-oxononanoic acid

InChI

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

GUAHPAJOXVYFON-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)CCCCCC(=O)O)N

Canonical SMILES

CC(C(=O)CCCCCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.